molecular formula C10H22N3OP B12711508 P-1-Aziridinyl-N'-cyclohexyl-N,N-dimethylphosphonic diamide CAS No. 117112-23-9

P-1-Aziridinyl-N'-cyclohexyl-N,N-dimethylphosphonic diamide

Cat. No.: B12711508
CAS No.: 117112-23-9
M. Wt: 231.28 g/mol
InChI Key: OJQSLMCSTFCYEW-UHFFFAOYSA-N
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Description

P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide is a chemical compound with the molecular formula C₁₀H₂₂N₃OP and a molecular weight of 231.278 g/mol . This compound is known for its unique structure, which includes an aziridine ring, a cyclohexyl group, and a phosphonic diamide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide involves several steps. One common synthetic route includes the reaction of aziridine with cyclohexylamine and dimethylphosphonic dichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide involves its interaction with molecular targets and pathways. The aziridine ring is known for its reactivity, which allows it to interact with nucleophiles and form covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit specific molecular pathways .

Comparison with Similar Compounds

P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide can be compared with other similar compounds, such as:

The uniqueness of P-1-Aziridinyl-N’-cyclohexyl-N,N-dimethylphosphonic diamide lies in its combination of these functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

117112-23-9

Molecular Formula

C10H22N3OP

Molecular Weight

231.28 g/mol

IUPAC Name

N-[aziridin-1-yl(dimethylamino)phosphoryl]cyclohexanamine

InChI

InChI=1S/C10H22N3OP/c1-12(2)15(14,13-8-9-13)11-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,11,14)

InChI Key

OJQSLMCSTFCYEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(NC1CCCCC1)N2CC2

Origin of Product

United States

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